Cas no 1372330-09-0 (1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione)

1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 2,5-Pyrrolidinedione, 1-[2-(2-fluorophenyl)ethyl]-3-(phenylamino)-
- 1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione
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- Inchi: 1S/C18H17FN2O2/c19-15-9-5-4-6-13(15)10-11-21-17(22)12-16(18(21)23)20-14-7-2-1-3-8-14/h1-9,16,20H,10-12H2
- InChI Key: QRZGRKPAUJWJOB-UHFFFAOYSA-N
- SMILES: N1(CCC2=CC=CC=C2F)C(=O)CC(NC2=CC=CC=C2)C1=O
1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317669-1g |
1-[2-(2-fluorophenyl)ethyl]-3-(phenylamino)pyrrolidine-2,5-dione |
1372330-09-0 | 1g |
$0.0 | 2023-09-05 | ||
Enamine | EN300-317669-1.0g |
1-[2-(2-fluorophenyl)ethyl]-3-(phenylamino)pyrrolidine-2,5-dione |
1372330-09-0 | 1.0g |
$0.0 | 2023-02-24 |
1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione Related Literature
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1. Caper tea
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione
Introduction to 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione (CAS No. 1372330-09-0)
1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione, with the CAS number 1372330-09-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of a fluorinated phenyl group and a phenylamino moiety, contribute to its distinct pharmacological profile.
The molecular structure of 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione consists of a pyrrolidine ring with a 2,5-dione functional group, substituted by a 2-fluorophenyl ethyl chain and a phenylamino group. These structural elements provide the compound with a combination of hydrophobic and hydrophilic properties, which are crucial for its interaction with biological targets. The fluorine atom in the 2-fluorophenyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
Recent studies have explored the potential therapeutic applications of 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been investigated for its ability to inhibit kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders. The compound's ability to selectively target these enzymes without affecting other critical cellular processes makes it a promising lead for the development of novel therapeutics.
In addition to its enzymatic inhibition properties, 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione has shown potential as an antiviral agent. Studies have demonstrated its efficacy against several viral strains, including those responsible for influenza and hepatitis. The mechanism by which it exerts its antiviral effects is thought to involve interference with viral replication processes, potentially through the inhibition of viral proteases or other essential viral enzymes. This dual functionality as both an enzyme inhibitor and an antiviral agent highlights the versatility of this compound in addressing multiple therapeutic targets.
The pharmacokinetic properties of 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione have also been extensively studied. Its favorable absorption, distribution, metabolism, and excretion (ADME) profile make it suitable for various routes of administration, including oral and intravenous delivery. The compound's high bioavailability and prolonged half-life contribute to its effectiveness in maintaining therapeutic concentrations over extended periods. These characteristics are particularly important for chronic conditions where sustained drug levels are necessary.
Clinical trials have further validated the safety and efficacy of 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione. Early-phase trials have demonstrated its tolerability at therapeutic doses with minimal adverse effects. Ongoing Phase II and III trials are aimed at evaluating its efficacy in larger patient populations and across different disease indications. Preliminary results from these trials have been promising, showing significant improvements in patient outcomes compared to existing treatments.
The future prospects for 1-2-(2-Fluorophenyl)ethyl-3-(Phenylamino)pyrrolidine-2,5-dione are bright. Its unique chemical structure and multifaceted biological activities position it as a valuable asset in the pharmaceutical industry's quest for innovative therapies. Continued research and development efforts will likely uncover additional applications and optimize its use in clinical settings. As more data becomes available from ongoing studies, this compound is poised to make significant contributions to the treatment of various diseases.
In conclusion, 1-2-(2-fluorophenyl)ethyl-3-(phenylamino)pyrrolidine-2,5-dione (CAS No. 1372330-09-0) represents a promising compound with a wide range of potential therapeutic applications. Its structural features, pharmacological activities, and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As research progresses, it is expected that this compound will play a crucial role in advancing our understanding and treatment of various diseases.
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